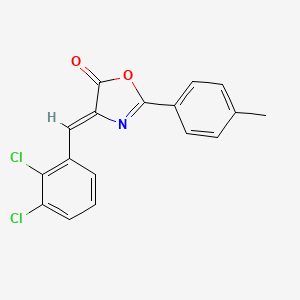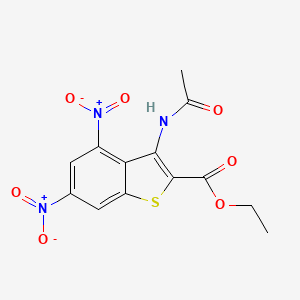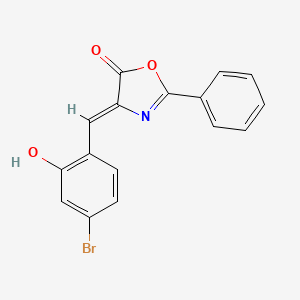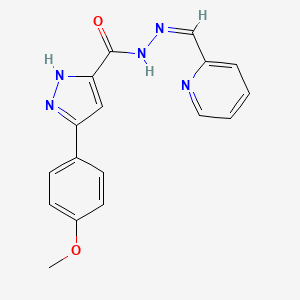
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DCMO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DCMO has been shown to exhibit promising biological activities and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
作用機序
The mechanism of action of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it has been suggested to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity towards normal cells.
実験室実験の利点と制限
One advantage of using 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for investigating various biological processes. Another advantage is its low toxicity profile, which allows for the investigation of its potential as a therapeutic agent without significant harm to normal cells. However, a limitation of using 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One direction is the investigation of its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the investigation of its mechanism of action and its interactions with various enzymes and proteins involved in cell growth and proliferation. Additionally, there is potential for the development of new synthetic analogs of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one with improved biological activities and properties.
合成法
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with acetic anhydride and sodium acetate to form the oxazole ring, resulting in the formation of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one.
科学的研究の応用
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been the subject of numerous studies investigating its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
特性
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-5-7-11(8-6-10)16-20-14(17(21)22-16)9-12-3-2-4-13(18)15(12)19/h2-9H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCXSIAIXDATPL-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,3-Dichlorophenyl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)


![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)

![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
acetate](/img/structure/B5911809.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)